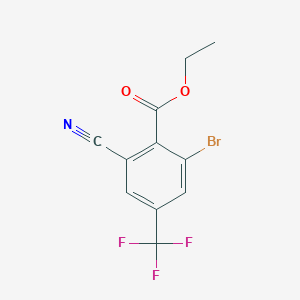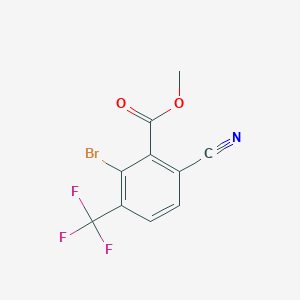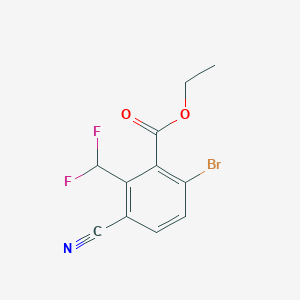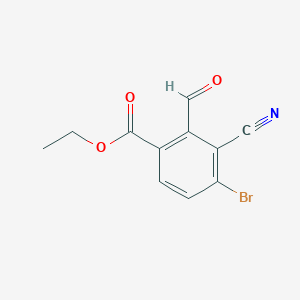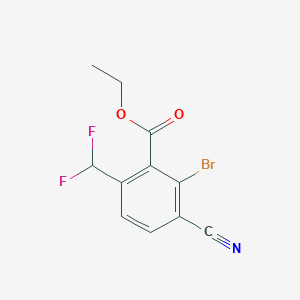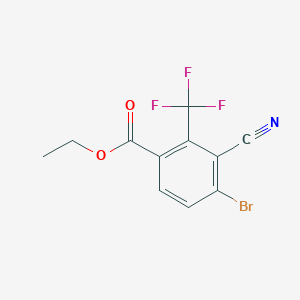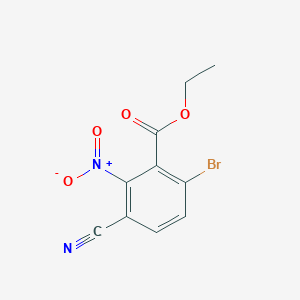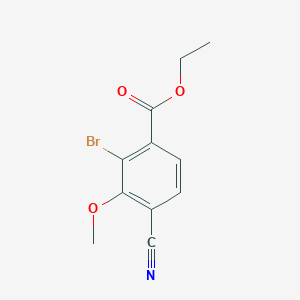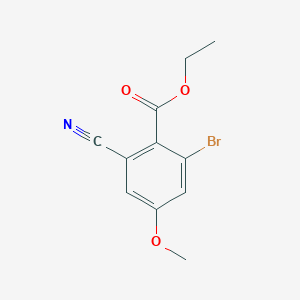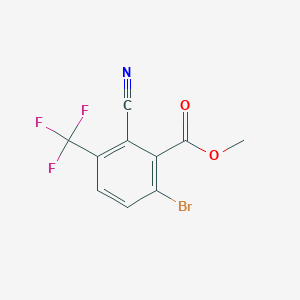
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate
Vue d'ensemble
Description
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate, also known as (Z)-Et-CPACF, is an acrylate compound containing an ethyl group, a cyclopropylamino group, a dichloro group, a cyano group, and a fluorobenzoyl group. It is a type of acrylate ester, a class of organic compounds derived from the reaction between an acid and an alcohol. It is used in a variety of scientific applications, including synthesis and research.
Applications De Recherche Scientifique
(Z)-Et-CPACF is used in a variety of scientific research applications. It can be used as a monomer to synthesize polymers, which can be used in the production of materials such as coatings, adhesives, and films. It is also used in the synthesis of pharmaceuticals, including drugs used to treat cancer and other diseases. Additionally, (Z)-Et-CPACF can be used in the synthesis of dyes and pigments, which are used in a variety of industrial and consumer applications.
Mécanisme D'action
The mechanism of action of (Z)-Et-CPACF is not fully understood. However, it is believed that the compound acts as a catalyst for certain reactions, such as the polymerization of acrylates. Additionally, it is thought that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-Et-CPACF are not fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as well as on the production of certain hormones and enzymes. Additionally, it is thought that the compound may have an effect on the immune system, as it has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-Et-CPACF has several advantages for lab experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to synthesize, making it a convenient reagent for laboratory experiments. The main limitation of (Z)-Et-CPACF is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain scenarios.
Orientations Futures
There are a number of potential future directions for (Z)-Et-CPACF. One potential direction is the development of new pharmaceuticals and other compounds based on the compound’s structure and properties. Additionally, further research could be done to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be done to explore the potential applications of (Z)-Et-CPACF in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O3/c1-2-24-16(23)11(7-21-8-3-4-8)15(22)9-5-12(19)14(18)10(6-20)13(9)17/h5,7-8,22H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSZOHWRUKROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1Cl)C#N)Cl)F)O)C=NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





